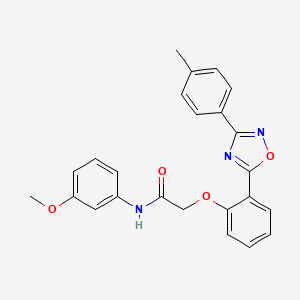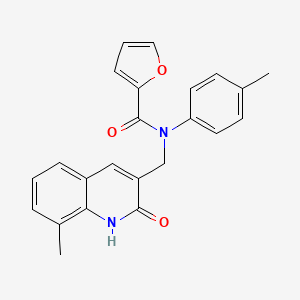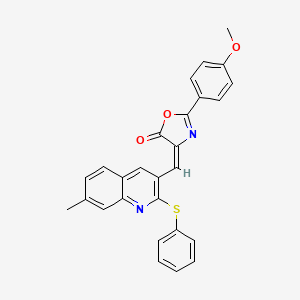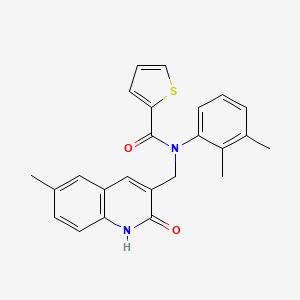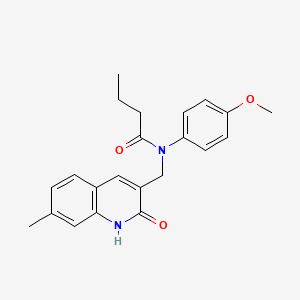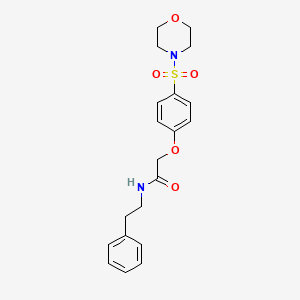
2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, commonly known as Lucigenin, is a chemical compound that is widely used in scientific research applications. It is a redox-active compound that is commonly used as a probe for detecting reactive oxygen species (ROS) in biological systems. Lucigenin is a quinoxaline derivative that is synthesized by the reaction of 2-methoxybenzoyl chloride with 2-amino-3-methylquinoxaline, followed by acetylation and methylation.
作用机制
Lucigenin is a redox-active compound that undergoes a one-electron reduction in the presence of 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, resulting in the formation of a lucigenin radical cation. The lucigenin radical cation can then react with molecular oxygen to form superoxide anion, which can further react with other 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide to form highly reactive species such as hydroxyl radical. The formation of these reactive species can lead to oxidative damage to biological molecules such as proteins, lipids, and DNA.
Biochemical and physiological effects:
Lucigenin has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in various biological systems, leading to the activation of stress response pathways. Lucigenin has also been shown to have anti-inflammatory properties, and has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using Lucigenin in lab experiments is its ability to detect 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems with high sensitivity and specificity. However, one limitation of using Lucigenin is its potential to induce oxidative stress in biological systems, which can lead to non-specific effects. Additionally, the use of Lucigenin requires specialized equipment and expertise, which can limit its use in certain research settings.
未来方向
There are several future directions for the use of Lucigenin in scientific research. One area of interest is the development of new probes that can detect specific 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide species with high sensitivity and specificity. Another area of interest is the use of Lucigenin in the development of new therapies for oxidative stress-related diseases. Finally, the use of Lucigenin in combination with other probes and techniques such as fluorescence microscopy and mass spectrometry could lead to new insights into the role of 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems.
合成方法
The synthesis of Lucigenin involves the reaction of 2-methoxybenzoyl chloride with 2-amino-3-methylquinoxaline in the presence of a base such as triethylamine. The resulting intermediate is then acetylated with acetic anhydride and finally methylated with dimethyl sulfate to yield the final product.
科学研究应用
Lucigenin is widely used in scientific research applications as a probe for detecting 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems. It is also used as a redox-active compound in electrochemical studies and as a mediator in enzymatic reactions. Lucigenin has been used to study the effects of oxidative stress on various biological systems, including cardiovascular, respiratory, and nervous systems.
属性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-12(23)19-16(11-28-20(24)14-6-4-5-7-18(14)27-3)21-15-9-8-13(26-2)10-17(15)22(19)25/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCVHFRGGWMWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CC=C3OC)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 2-methoxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)


